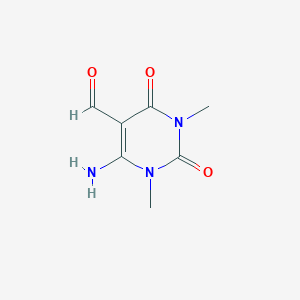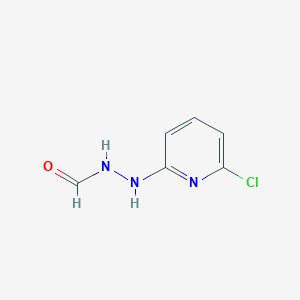
4-Fluoropyridin-2-ol
Vue d'ensemble
Description
4-Fluoropyridin-2-ol is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the second position of the pyridine ring
Applications De Recherche Scientifique
4-Fluoropyridin-2-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science .
-
Biology: : The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and protein-ligand interactions .
-
Medicine: : this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
-
Industry: : The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity and stability of these products .
Mécanisme D'action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
It’s worth noting that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pharmacokinetics
The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving bioavailability .
Result of Action
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have diverse effects depending on the specific compound and biological context .
Action Environment
The synthesis of fluoropyridines often involves specific environmental conditions, such as temperature .
Analyse Biochimique
Biochemical Properties
4-Fluoropyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyridin-2-ol 5-monooxygenase, which is involved in the hydroxylation of pyridine derivatives . This interaction is essential for the conversion of pyridin-2-ol into its hydroxylated forms, which are important intermediates in various metabolic pathways. Additionally, this compound can act as a substrate for other enzymes, leading to the formation of different fluorinated metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridin-2-ol 5-monooxygenase, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
The synthesis of 4-Fluoropyridin-2-ol can be achieved through several methods. One common approach involves the Balz-Schiemann reaction, where 2-chloro-4-fluoropyridine is used as a starting material. This reaction typically involves the use of diazonium salts and fluoroboric acid, followed by thermal decomposition to yield the desired fluorinated pyridine .
Another method involves the nucleophilic substitution of 4-fluoropyridine with hydroxide ions under basic conditions. This reaction can be carried out using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Analyse Des Réactions Chimiques
4-Fluoropyridin-2-ol undergoes various chemical reactions, including:
-
Oxidation: : The hydroxyl group at the second position can be oxidized to form a ketone, resulting in the formation of 4-fluoropyridin-2-one. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide .
-
Reduction: : The compound can be reduced to form 4-fluoropyridine, with the hydroxyl group being converted to a hydrogen atom. This reaction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The fluorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide .
The major products formed from these reactions include 4-fluoropyridin-2-one, 4-fluoropyridine, and various substituted derivatives, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Fluoropyridin-2-ol can be compared with other fluorinated pyridines, such as 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine. These compounds share similar structural features but differ in the position of the fluorine atom and the presence of other functional groups.
2-Fluoropyridine: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.
3-Fluoropyridine: The fluorine atom is positioned at the third position, which can influence the compound’s reactivity and biological activity.
4-Fluoropyridine: Similar to this compound but lacks the hydroxyl group, affecting its hydrogen bonding capabilities and overall reactivity.
The uniqueness of this compound lies in the combination of the fluorine atom and the hydroxyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
4-fluoro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRUCRGHYLPMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320546 | |
| Record name | 4-Fluoropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96530-75-5 | |
| Record name | 4-Fluoropyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoropyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)




![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

![2,2,2-Triphenyl-3-oxa-2lambda5-phosphabicyclo[3.1.0]hexane](/img/structure/B1296368.png)
![2-(5H-chromeno[2,3-b]pyridin-7-yl)acetic acid](/img/structure/B1296370.png)

![Spiro[5.5]undec-1-en-3-one](/img/structure/B1296374.png)

